molecular formula C9H14IN3 B13326703 2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine

2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine

Cat. No.: B13326703
M. Wt: 291.13 g/mol
InChI Key: FXEIOWVOUZWKHC-UHFFFAOYSA-N
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Description

2-((4-Iodo-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 2-position with a methylene-linked 4-iodo-1H-pyrazole moiety. This structure combines the rigidity of the piperidine scaffold with the electron-rich, halogenated pyrazole ring, making it a promising candidate for medicinal chemistry and drug development.

Properties

Molecular Formula

C9H14IN3

Molecular Weight

291.13 g/mol

IUPAC Name

2-[(4-iodopyrazol-1-yl)methyl]piperidine

InChI

InChI=1S/C9H14IN3/c10-8-5-12-13(6-8)7-9-3-1-2-4-11-9/h5-6,9,11H,1-4,7H2

InChI Key

FXEIOWVOUZWKHC-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CN2C=C(C=N2)I

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis primarily involves the nucleophilic substitution or alkylation of a piperidine precursor with a 4-iodo-substituted pyrazole derivative. The key steps include:

  • Preparation or procurement of 4-iodo-1H-pyrazole or its derivatives
  • Functionalization of piperidine at the 2-position with a suitable leaving group or reactive intermediate
  • Coupling of the pyrazole moiety to the piperidine via a methylene bridge

This approach leverages the reactivity of the iodine substituent on the pyrazole ring, which can also serve as a handle for further functionalization or radiolabeling.

Specific Synthetic Route Example

A representative synthesis described involves the following steps:

  • Starting Materials:

    • 4-(1H-pyrazol-1-yl)piperidine hydrochloride
    • N-iodosuccinimide (NIS) as the iodinating agent
  • Hydrogenation Step:

    • 4-(1H-pyrazol-1-yl)pyridine hydrochloride is hydrogenated over a rhodium catalyst (5% Rh/C) at 50°C under 150 psi hydrogen pressure for 16 hours to yield 4-(1H-pyrazol-1-yl)piperidine hydrochloride with ~90% yield.
  • Iodination Step:

    • The piperidine intermediate is treated with N-iodosuccinimide in the presence of concentrated HCl at 20°C under nitrogen atmosphere for 30 minutes to introduce the iodine at the 4-position of the pyrazole ring.
  • Workup:

    • The reaction mixture is quenched with sodium sulfite, extracted with tetrahydrofuran (THF), and the aqueous phase is basified to pH 12.
    • The product is isolated by filtration after solvent exchange to ethyl acetate and drying under vacuum.

This method yields 2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine with high purity suitable for research applications.

Alternative Synthetic Approaches

  • Multi-component Reactions:
    Some literature suggests multi-component reactions involving aromatic aldehydes, anilines, and alkyl acetoacetates under reflux in ethanol to form substituted piperidines, which can then be functionalized to incorporate the 4-iodo-pyrazole moiety.

  • Suzuki Coupling Reactions:
    In related pyrazole-piperidine derivatives, Suzuki-Miyaura cross-coupling has been utilized to functionalize pyrazole boronic acid pinacol esters with halogenated piperidine intermediates under palladium catalysis in dry solvents. This method allows for high selectivity and yields in forming C-C bonds between the pyrazole and piperidine fragments.

Data Tables Relevant to Preparation

Step Reagents/Conditions Yield (%) Notes
Hydrogenation 4-(1H-pyrazol-1-yl)pyridine hydrochloride, 5% Rh/C, 150 psi H2, 50°C, 16 h ~90% High conversion to 4-(1H-pyrazol-1-yl)piperidine hydrochloride
Iodination N-iodosuccinimide (NIS), concentrated HCl, 20°C, 30 min, N2 atmosphere Not explicitly reported Efficient iodination at pyrazole 4-position
Workup & Isolation Sodium sulfite quench, THF extraction, pH adjustment to 12, filtration - Product isolated as solid with high purity

Research Outcomes and Analytical Data

  • Purity and Identity Confirmation:
    The product is typically characterized by NMR, mass spectrometry, and elemental analysis confirming the presence of the iodine substituent and the piperidine linkage.

  • Molecular Identifiers:

    • InChI: InChI=1S/C9H14IN3/c10-8-5-12-13(6-8)7-9-3-1-2-4-11-9/h5-6,9,11H,1-4,7H2
    • SMILES: C1CCNC(C1)CN2C=C(C=N2)I
  • Pharmacological Relevance:
    Compounds of this class have been explored for anti-inflammatory, antimicrobial, and antipsychotic activities, with the iodine atom potentially enhancing biological activity or enabling radiolabeling for imaging studies.

Summary of Preparation Methodologies

Method Type Description Advantages Limitations
Hydrogenation + Iodination Hydrogenation of pyrazolylpyridine to pyrazolylpiperidine followed by electrophilic iodination High yield, straightforward steps Requires handling of NIS and HCl
Multi-component Reaction Reflux of aldehydes, anilines, and acetoacetates to form substituted piperidines Versatile, can generate diverse derivatives May require further functionalization
Suzuki Coupling Pd-catalyzed cross-coupling of pyrazole boronic esters with halogenated piperidine precursors High selectivity, mild conditions Requires palladium catalysts and dry solvents

Chemical Reactions Analysis

Types of Reactions

2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine involves its interaction with specific molecular targets. The iodine atom on the pyrazole ring can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. Additionally, the piperidine ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

The following analysis compares 2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogs
Compound Name Core Structure Substituent Position Key Features Reference
2-((4-Iodo-1H-pyrazol-1-yl)methyl)piperidine Piperidine 2-position Iodo-pyrazole at 2-methyl; potential for halogen bonding and derivatization
4-(4-Iodo-1H-pyrazol-1-yl)piperidine Piperidine 4-position Direct pyrazole attachment at 4-position; intermediate for Crizotinib
2-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine (HI-1563) Pyridine 2-position Aromatic pyridine core; differing electronic properties vs. piperidine
4-[2-(4-Iodopyrazol-1-yl)ethyl]morpholine (HC-3288) Morpholine Ethyl linker Morpholine ring; enhanced solubility due to oxygen heteroatom
Piperidine, 4-(4-methyl-1H-pyrazol-3-yl)-, hydrochloride Piperidine 4-position Methyl-pyrazole; hydrochloride salt improves crystallinity

Key Observations :

  • Core Heterocycle : Pyridine (HI-1563) introduces aromaticity, while morpholine (HC-3288) adds polarity, influencing solubility and pharmacokinetics.
Physicochemical Properties

Data from environmental and synthetic studies provide insights into key properties:

Compound logP Molecular Weight (g/mol) Solubility (Predicted) Stability Notes Reference
2-((4-Iodo-1H-pyrazol-1-yl)methyl)piperidine ~3.44* 307.13 Moderate lipophilicity Sensitive to strong acids/bases
4-(4-Iodo-1H-pyrazol-1-yl)piperidine 3.44 277.12 Similar lipophilicity Stable under inert conditions
HI-1563 ~3.2 285.11 Low aqueous solubility Halogen stability concerns

*Estimated based on analog data.

Key Observations :

  • The iodine atom increases molecular weight and lipophilicity (logP ~3.44), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Piperidine derivatives generally exhibit better stability compared to pyridine or morpholine analogs due to reduced aromatic ring strain.

Key Observations :

  • Iodination steps (e.g., using I₂/H₂O₂) are critical for introducing the halogen atom but require careful control to avoid over-iodination .
  • Boc protection improves stability during synthesis but necessitates deprotection steps for final product isolation .

Key Observations :

  • Positional isomerism (2- vs. 4-substitution on piperidine) may significantly alter target selectivity and potency.

Biological Activity

The compound 2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine is a derivative of piperidine that incorporates a pyrazole moiety with an iodine substituent. This structural configuration suggests potential biological activities, particularly in medicinal chemistry. The presence of both piperidine and pyrazole rings allows for diverse interactions with biological targets, which may lead to various therapeutic applications.

Biological Activities

1. Antimicrobial Properties
Research indicates that compounds containing pyrazole and piperidine functionalities exhibit significant antimicrobial activity. Pyrazole derivatives have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

2. Enzyme Inhibition
The compound may interact with specific enzymes, influencing their activity. For instance, pyrazole derivatives have demonstrated inhibitory effects on enzymes like cyclooxygenases (COX), which are crucial in inflammatory processes . The exact mechanism of action for 2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine requires further investigation to establish its efficacy as an enzyme inhibitor.

3. Anticancer Activity
Initial studies suggest that the compound could have anticancer properties due to its structural similarity to other bioactive compounds that target cancer cell proliferation pathways. Pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, indicating a potential role for 2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine in cancer therapy .

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeExample CompoundsIC50 Values (µM)References
Antimicrobial3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole0.08 (MCF-7)
Enzyme InhibitionVarious pyrazole derivatives0.24 (PDE3A)
AnticancerPyrazole derivatives2.76 (OVXF 899)

Case Study: Anticancer Activity

A study evaluated the anticancer effects of several pyrazole derivatives against a panel of human tumor cell lines. Among them, compounds similar to 2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine showed promising results with IC50 values indicating effective inhibition of cell growth in specific cancer types, particularly ovarian and renal cancers .

The precise mechanism of action for 2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine remains largely unexplored. However, it is hypothesized that the iodine atom may enhance the compound's binding affinity to biological targets, possibly modulating enzyme activity or receptor interactions . Further studies utilizing molecular docking and biochemical assays will be essential in elucidating these pathways.

Future Directions

Given the preliminary findings regarding the biological activities of related compounds, further research is warranted to explore:

  • In vivo studies to assess the pharmacokinetics and toxicity profiles.
  • Structure–activity relationship (SAR) studies to optimize the compound for enhanced efficacy.
  • Mechanistic studies using advanced techniques such as X-ray crystallography and NMR spectroscopy to understand interactions at a molecular level.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, iodopyrazole derivatives can react with piperidine-containing precursors in polar aprotic solvents (e.g., DMF or DCM) under basic conditions (e.g., NaOH or K₂CO₃). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is recommended to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns on the pyrazole and piperidine rings. The iodo group induces distinct deshielding effects (~δ 7.5–8.5 ppm for pyrazole protons) .
  • X-ray Crystallography : Resolves spatial arrangement, particularly the torsion angle between the pyrazole and piperidine moieties, critical for structure-activity studies .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory irritation.
  • Store in airtight containers at 2–8°C, away from oxidizers.
  • Emergency measures: Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How do structural modifications (e.g., iodo substitution) impact biological activity?

  • Methodological Answer :

  • The 4-iodo group on pyrazole enhances electrophilicity, improving binding to targets like kinases or receptors. Computational studies (e.g., DFT) predict charge distribution and reactive sites .
  • Piperidine’s conformation (chair vs. boat) affects bioavailability; substituents at the methyl position modulate lipophilicity (logP) and membrane permeability .

Q. How can researchers resolve contradictions in yield data during synthesis?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or in situ IR to track intermediate formation.
  • Optimize Stoichiometry : Adjust molar ratios (e.g., iodopyrazole:piperidine derivative from 1:1 to 1:1.2) to account for steric hindrance .
  • Purification Troubleshooting : Employ preparative HPLC if column chromatography fails to separate diastereomers or byproducts .

Q. What in vitro assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :

  • Kinase Inhibition : Screen against tyrosine kinases (e.g., ALK, ROS1) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to controls .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to assess CYP450-mediated degradation .

Q. How can computational modeling guide the design of analogs?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., acetylcholinesterase for Alzheimer’s applications) .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with activity to prioritize synthetic targets .
  • ADMET Prediction : Tools like SwissADME forecast bioavailability, BBB penetration, and toxicity risks .

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